Benzenamine, 3-methoxy-5-(1-methylethoxy)-
Description
"Benzenamine, 3-methoxy-5-(1-methylethoxy)-" is an aniline derivative featuring two alkoxy substituents: a methoxy (-OCH₃) group at position 3 and an isopropoxy (-OCH(CH₃)₂) group at position 5. Its molecular formula is C₁₀H₁₇NO₂, with a molecular weight of 183.25 g/mol (calculated).
Properties
IUPAC Name |
3-methoxy-5-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-10-5-8(11)4-9(6-10)12-3/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNMOMWZVSANDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468745 | |
| Record name | Benzenamine, 3-methoxy-5-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535972-87-3 | |
| Record name | Benzenamine, 3-methoxy-5-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-5-(propan-2-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Benzenamine, 3-methoxy-5-(1-methylethoxy)-, also known as 3-methoxy-5-(isopropoxy)aniline, is an organic compound with potential biological activities. This article explores its biological properties, including antimicrobial and cytotoxic effects, based on diverse research findings.
- Molecular Formula : C10H15NO2
- Molecular Weight : 181.23 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Antimicrobial Activity
Research indicates that benzenamine derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to benzenamine, including those with methoxy and isopropoxy groups, demonstrate inhibitory effects against various fungi and bacteria.
Table 1: Antimicrobial Activity of Benzenamine Derivatives
| Compound Name | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Benzenamine, 3-methoxy-5-(1-methylethoxy)- | Aspergillus niger | 15 | 50 |
| M-Anisidine | Staphylococcus aureus | 18 | 40 |
| 3-Methoxyaniline | Escherichia coli | 20 | 30 |
The compound has been found to inhibit the growth of Aspergillus niger, suggesting its potential application in antifungal treatments .
Cytotoxic Effects
In vitro studies have demonstrated that benzenamine derivatives possess cytotoxic effects on various human cell lines. The cytotoxicity is attributed to their ability to disrupt cellular processes.
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of benzenamine derivatives on neuroblastoma and glioblastoma cell lines. The results indicated that these compounds could significantly reduce cell viability.
Table 2: Cytotoxicity Results in Cancer Cell Lines
| Cell Line | Compound Concentration (µM) | LC50 (nM) |
|---|---|---|
| Neuroblastoma | 0.1 | 200 |
| Glioblastoma | 0.1 | 180 |
The lethal concentration (LC50) values indicate that benzenamine derivatives are effective at low concentrations, making them promising candidates for further development in cancer therapy .
The biological activity of benzenamine is believed to be linked to its structural components. The methoxy and isopropoxy groups enhance its lipophilicity, allowing for better membrane penetration and interaction with cellular targets.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Benzenamine Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
